2,2-Dichloro-N-(4-nitrophenyl)acetamide
Description
2,2-Dichloro-N-(4-nitrophenyl)acetamide, commonly known as Chloramphenicol (CAP), is a broad-spectrum antibiotic with the systematic IUPAC name 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide . Its molecular formula is C₁₁H₁₂Cl₂N₂O₅, and it has a molecular weight of 323.13 g/mol . Chloramphenicol exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial protein synthesis . The compound features a dichloroacetamide group, a nitrophenyl ring, and two hydroxyl groups in a stereospecific threo configuration, which is critical for its bioactivity .
Chloramphenicol is synthesized via a multi-step process involving stereoselective reactions to achieve the correct (1R,2R) configuration . Despite its efficacy, its use is restricted in veterinary medicine due to carcinogenic risks (IARC Group 2A) and residues in animal products .
Properties
CAS No. |
16346-60-4 |
|---|---|
Molecular Formula |
C8H6Cl2N2O3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2,2-dichloro-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-7(10)8(13)11-5-1-3-6(4-2-5)12(14)15/h1-4,7H,(H,11,13) |
InChI Key |
VUPKZANRZKUIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-N-(4-nitrophenyl)acetamide
- Molecular Formula : C₈H₆ClN₂O₃
- Molecular Weight : 229.63 g/mol
- Key Differences: Lacks one chlorine atom on the acetamide group compared to Chloramphenicol. No hydroxyl or hydroxymethyl groups, resulting in a simpler structure .
- Applications : Primarily used as an intermediate in organic synthesis. Reduced antibacterial activity compared to Chloramphenicol due to the absence of stereospecific hydroxyl groups and fewer chlorine atoms .
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄
- Molecular Weight : 355.17 g/mol
- Key Differences: Contains a dichlorophenoxy group instead of dichloroacetamide. Additional methyl group on the nitrophenyl ring .
- Applications: Likely explored for herbicidal or pesticidal activity, as phenoxyacetamide derivatives are common in agrochemicals .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- Molecular Formula : C₁₅H₁₃ClN₂O₃
- Molecular Weight : 316.73 g/mol
- Key Differences :
- Applications: Potential use in drug development or as a chemical probe due to its substituted aromatic system .
Comparative Analysis Table
Key Findings and Implications
Structural-Activity Relationship :
- The dichloroacetamide and 4-nitrophenyl groups in Chloramphenicol are critical for antibacterial activity. Removal of one chlorine (as in 2-Chloro-N-(4-nitrophenyl)acetamide) reduces potency .
- Hydroxyl groups in Chloramphenicol enhance solubility and target binding, which are absent in simpler analogs .
Regulatory and Safety Profiles: Chloramphenicol is banned in veterinary medicine due to residues and carcinogenicity , whereas other analogs (e.g., pesticidal chloroacetamides) face restrictions based on environmental toxicity .
Synthetic Complexity :
- Chloramphenicol’s stereospecific synthesis contrasts with simpler acetamides, which are synthesized via direct acylation .
Preparation Methods
Method 1: Triethylamine-Mediated Acylation
Reagents :
-
4-Nitroaniline
-
2,2-Dichloroacetyl chloride (or chloroacetyl chloride in some protocols)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure :
-
Amine activation : 4-Nitroaniline and Et₃N are dissolved in DCM at 0–5°C.
-
Acylation : 2,2-Dichloroacetyl chloride is added dropwise, and the mixture is stirred at 0–20°C for 6–10 hours.
-
Workup : The reaction is quenched with cold water, precipitates are filtered, and the product is purified via recrystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Temperature | 0–20°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 6–10 hours |
Method 2: Potassium Carbonate in DMF
Reagents :
-
4-Nitroaniline
-
2,2-Dichloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure :
-
Amine activation : 4-Nitroaniline and K₂CO₃ are suspended in DMF at 0°C.
-
Acylation : 2,2-Dichloroacetyl chloride is added, and the mixture is stirred at 0–20°C for 20 minutes to 1 hour.
-
Workup : The reaction is quenched with NaHCO₃, and the product is extracted with organic solvents.
| Parameter | Value |
|---|---|
| Temperature | 0–20°C |
| Solvent | DMF |
| Base | Potassium carbonate |
| Reaction Time | 20 minutes to 1 hour |
Key Reaction Mechanisms
Acylation Pathway
The reaction proceeds via nucleophilic acyl substitution :
-
Deprotonation : 4-Nitroaniline (pKa ~4.8) is deprotonated by a base (Et₃N, K₂CO₃, or NaH) to form a nucleophilic amine.
-
Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbonyl carbon of 2,2-dichloroacetyl chloride.
-
Proton Transfer : A chloride ion is eliminated, forming the amide bond.
Critical Factors :
-
Base Strength : Stronger bases (e.g., NaH) accelerate deprotonation but may promote side reactions.
-
Solvent Polarity : Polar aprotic solvents (DMF, DCM) stabilize ionic intermediates.
Challenges and Optimization
Side Reactions
-
Over-Chlorination : Excess chlorinating agents may lead to undesired substitution.
-
Hydrolysis : Moisture or aqueous workup can hydrolyze acetyl chlorides.
-
Impurity Formation : Competing reactions (e.g., dimerization of acyl chlorides) may occur at elevated temperatures.
Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hydrolysis | Use anhydrous solvents and inert atmosphere |
| Over-Chlorination | Limit reagent stoichiometry |
| Impurity Formation | Monitor reaction via TLC |
Industrial and Research Applications
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2-dichloro-N-(4-nitrophenyl)acetamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2,2-dichloroacetyl chloride with 4-nitroaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), and the product is purified by recrystallization from ethanol . Yield optimization (70–85%) requires strict temperature control (0–5°C) to minimize byproducts like N-acetylated impurities.
Advanced: How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
Methodological Answer:
Regioselectivity in substitution reactions (e.g., introducing thiol or amine groups) can be controlled using steric/electronic directing groups. For example, microwave-assisted synthesis with catalytic Pd(OAc)₂ enhances para-substitution on the nitrophenyl ring by reducing side reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts reactive sites, validated experimentally via H NMR coupling constants and X-ray crystallography .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
Methodological Answer:
- IR spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1340 cm⁻¹).
- H NMR : Aromatic protons (δ 8.2–8.4 ppm, doublets for para-substituted nitro group) and NH resonance (δ 10.2 ppm, broad singlet).
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 292.0 (calculated 291.03) .
Advanced: How can crystallographic data resolve discrepancies in reported bond angles of the nitro group?
Methodological Answer:
Single-crystal X-ray diffraction (SHELXL-2018) with high-resolution data (θmax = 25°) clarifies bond-angle variations. For example, the C-NO₂ torsion angle ranges from 5–10° due to packing effects. Hydrogen-bonding networks (N–H···O and C–H···Cl) stabilize the lattice, as shown in Hirshfeld surface analysis . Refinement against twinned data (HKLF 5 format) resolves disorder in the dichloroacetamide moiety .
Basic: What analytical methods quantify this compound in complex mixtures?
Methodological Answer:
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm is standard. Mobile phase: acetonitrile/water (70:30, 0.1% TFA), flow rate 1.0 mL/min. Retention time ~6.2 min. Calibration curves (R² > 0.999) are linear from 0.1–100 µg/mL .
Advanced: How can co-eluting impurities in HPLC analysis be resolved without modifying the column?
Methodological Answer:
Implement hyphenated techniques like LC-MS/MS (Q-TOF) with positive-ion electrospray. For example, differentiate isobaric impurities using fragmentation patterns (e.g., m/z 292 → 275 [loss of NH₃]). Alternatively, employ chemometric deconvolution (MCR-ALS) for overlapping UV spectra .
Basic: What structural modifications enhance the biological activity of this compound?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., -CF₃) at the acetamide’s α-position increases antimicrobial potency. For example, replacing one Cl with Br improves MIC values against E. coli by 4-fold. SAR studies use logP (XLogP ~2.5) and Hammett σ constants to correlate substituent effects .
Advanced: How can computational docking predict binding modes of derivatives to target enzymes?
Methodological Answer:
Molecular docking (AutoDock Vina) with the Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) identifies key interactions:
- Nitro group forms π-π stacking with Phe149.
- Dichloro moiety hydrogen-bonds to Tyr158.
MD simulations (AMBER) validate stability over 100 ns, with RMSD < 2.0 Å .
Basic: What stability issues arise during long-term storage of this compound?
Methodological Answer:
Degradation occurs via hydrolysis of the acetamide bond under humid conditions (>60% RH). Accelerated stability studies (40°C/75% RH) show 5% decomposition after 6 months. Store in amber vials with desiccants (silica gel) at –20°C. Monitor purity via HPLC every 3 months .
Advanced: What are the dominant photolytic degradation pathways under UV light?
Methodological Answer:
LC-QTOF analysis identifies two pathways:
Norrish Type I cleavage : Loss of Cl⁻ generates a nitrophenyl radical.
Nitro reduction : Forms 2,2-dichloro-N-(4-aminophenyl)acetamide (confirmed by m/z 262.0). Quantum yield (Φ = 0.12) is pH-dependent, with faster degradation at alkaline conditions .
Basic: What in vitro assays assess the compound’s cytotoxicity?
Methodological Answer:
Use MTT assay on HEK-293 cells:
- Prepare 10 mM stock in DMSO.
- Test concentrations 1–100 µM for 48 hr.
- IC₅₀ typically > 50 µM, indicating low cytotoxicity. Validate with trypan blue exclusion .
Advanced: How can metabolites be identified in environmental degradation studies?
Methodological Answer:
Soil microcosm studies with LC-HRMS (Orbitrap) detect:
- Primary metabolite : 4-nitroaniline (m/z 138.019).
- Secondary metabolite : Dichloroacetic acid (m/z 126.941).
Stable isotope labeling (C-acetamide) traces carbon flow. QSAR models (EPI Suite) predict half-life in soil as ~30 days .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, goggles).
- Avoid inhalation (LD₅₀ > 2000 mg/kg, but irritant).
- Neutralize spills with 10% sodium bicarbonate.
- Store separately from strong oxidizers (risk of nitro group decomposition) .
Advanced: How can thermal decomposition products be characterized?
Methodological Answer:
TGA-FTIR (N₂ atmosphere, 10°C/min) identifies:
- 200°C : Release of HCl (FTIR ~2900 cm⁻¹).
- 300°C : Nitrobenzene (m/z 123.032) via GC-MS.
Kinetic analysis (Kissinger method) gives activation energy Eₐ = 120 kJ/mol .
Basic: What role does this compound play in synthesizing heterocycles?
Methodological Answer:
It serves as a precursor for 1,3,4-oxadiazoles via cyclization with hydrazines. For example, refluxing with hydrazine hydrate in ethanol yields 2-(4-nitrophenyl)-5-(dichloromethyl)-1,3,4-oxadiazole, confirmed by C NMR (δ 165 ppm for C=O) .
Advanced: How can solvent polarity influence crystallization outcomes?
Methodological Answer:
High-polarity solvents (DMF/water) favor needle-like crystals (P2₁/c space group), while low-polarity (toluene) yields plates (P-1). Crystal morphology impacts dissolution rates: needles dissolve 30% faster in simulated gastric fluid (USP) .
Basic: What computational tools predict solubility in non-aqueous solvents?
Methodological Answer:
Use COSMO-RS (TURBOMOLE) with σ-profiles to estimate solubility in DMSO (25 mg/mL) vs. THF (8 mg/mL). Experimental validation via shake-flask method (UV-Vis at 300 nm) shows R² = 0.94 between predicted and observed values .
Advanced: How do polymorphic forms affect bioavailability in preclinical models?
Methodological Answer:
Form I (monoclinic) shows 90% oral bioavailability in rats vs. 60% for Form II (triclinic) due to higher solubility (12 mg/mL vs. 7 mg/mL). Synchrotron PXRD and DSC (Tm = 148°C for Form I, 142°C for Form II) confirm polymorphism .
Basic: What environmental regulations restrict the use of this compound?
Methodological Answer:
Under the Rotterdam Convention, derivatives with pesticidal activity require Prior Informed Consent (PIC) due to bioaccumulation risks. Waste disposal must follow EPA guidelines (40 CFR 261) for chlorinated organics .
Advanced: How can machine learning optimize reaction yields for scale-up?
Methodological Answer:
Train a neural network (Python/TensorFlow) on 200+ reaction entries (variables: solvent, catalyst, temp.). Feature importance analysis reveals temperature (40%) and catalyst loading (30%) dominate yield. Validation runs (5 mmol scale) achieve 92% accuracy vs. experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
